
Tri-N-butyl-D27 phosphate
Overview
Description
Preparation Methods
Tri-N-butyl-D27 phosphate is typically synthesized through a chemical process involving the esterification of n-butanol with phosphoric acid, followed by a deuteration reaction to replace hydrogen atoms with deuterium . The reaction conditions for this synthesis include controlled temperatures and the use of catalysts to facilitate the esterification process . Industrial production methods often involve large-scale chemical reactors and continuous monitoring to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Tri-N-butyl-D27 phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various butyl phosphate esters .
Scientific Research Applications
Chemical Properties and Production
Tri-N-butyl phosphate is synthesized through the reaction of phosphoryl chloride with n-butanol:This compound is characterized by its ability to form stable complexes with metal ions, making it useful in extraction processes. It has a boiling point of approximately 250 °C and is soluble in organic solvents, which enhances its utility in various applications .
Industrial Applications
- Solvent and Plasticizer : TBP serves as a solvent for inks, synthetic resins, and cellulose esters like nitrocellulose. It also acts as a plasticizer in the manufacturing of plastics and rubber .
- Metal Extraction : One of the significant uses of TBP is in the extraction and purification of rare earth metals from ores. Its ability to selectively extract certain metal ions makes it valuable in nuclear processing and hydrometallurgy .
- Hydraulic Fluids : TBP is utilized as a component in hydraulic fluids for aircraft and other machinery due to its stability and effectiveness under high-pressure conditions .
- Flame Retardant : In formulations for hydraulic fluids and other applications, TBP functions as a flame retardant, enhancing safety in various industrial processes .
- Environmental Studies : Recent studies have focused on the presence of TBP in environmental samples, such as atmospheric particulate matter and soil. For instance, TBP was detected in particulate samples from Brazilian cities, indicating its prevalence in environmental matrices .
Case Study 1: Environmental Impact Assessment
A study conducted on atmospheric particulate matter in Brazil identified TBP among other organophosphate esters. The concentrations of TBP were correlated with meteorological variables, highlighting its distribution patterns and potential sources in urban environments. This research underscores the importance of monitoring TBP due to its environmental persistence and potential health impacts .
Case Study 2: Extraction Efficiency
Research into the efficiency of TBP as a solvent for rare earth metals demonstrated that it could effectively extract uranium from ore samples. The study utilized various concentrations of TBP to optimize extraction yields, providing insights into its role in sustainable resource management .
Data Tables
Application Area | Description | Key Benefits |
---|---|---|
Solvent for Resins | Used in inks, adhesives, and synthetic resins | Enhances solubility and stability |
Metal Extraction | Extracts rare earth metals from ores | High selectivity for metal ions |
Hydraulic Fluids | Component in aircraft hydraulic systems | Stable under high pressure |
Flame Retardant | Used to improve fire resistance in industrial applications | Enhances safety |
Environmental Monitoring | Detected in air and soil samples; used to assess pollution levels | Important for environmental health studies |
Mechanism of Action
The mechanism of action of Tri-N-butyl-D27 phosphate involves its interaction with various molecular targets and pathways. For instance, it can act as a solvent to facilitate the dissolution and transport of other compounds. In biological systems, deuterium-labeled compounds like this compound are used to study metabolic processes and enzyme activities by tracking the incorporation and movement of deuterium atoms . The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tri-N-butyl-D27 phosphate is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds such as:
Tri-N-butyl phosphate: The non-deuterated version of the compound, commonly used as a solvent and plasticizer.
Triphenyl phosphate: Another organophosphate compound used as a flame retardant and plasticizer.
Triethyl phosphate: A similar compound with ethyl groups instead of butyl groups, used as a plasticizer and flame retardant.
The presence of deuterium in this compound enhances its stability and allows for its use in specialized applications such as isotopic labeling and tracing studies .
Biological Activity
Tri-N-butyl-D27 phosphate (TNBP-D27) is a stable isotope-labeled variant of tributyl phosphate (TBP), which is widely used in various industrial applications, including as a solvent and extractant. Understanding its biological activity is crucial due to its potential environmental and health impacts. This article synthesizes findings from diverse studies, presenting a comprehensive overview of TNBP-D27's biological activity, including its toxicity profiles, metabolic pathways, and environmental implications.
TNBP-D27 is characterized by the following chemical properties:
- Chemical Formula : C12H27O4P
- Molecular Weight : 274.33 g/mol
- CAS Number : 126-73-8
General Toxicity
Studies indicate that TBP, and by extension TNBP-D27, exhibits a range of toxic effects in various biological systems. Key findings from toxicological assessments include:
- Cholinesterase Inhibition : TBP has been shown to inhibit cholinesterase activity, which can lead to neurotoxic effects. Inhalation studies in rats and rabbits revealed reversible cholinesterase depression at high exposure levels .
- Organ-Specific Effects : Long-term dietary studies in rodents indicated that TBP could induce cytotoxic effects in the urinary bladder, leading to hyperplasia and potential neoplastic changes . The NOAEL (No Observed Adverse Effect Level) for these effects was determined to be 200 ppm in rats over two years.
Reproductive and Developmental Toxicity
Research has demonstrated that TNBP-D27 does not exhibit teratogenic effects when administered during gestation; however, maternal toxicity was observed at high doses, leading to fetal growth restrictions . Two-generation studies have shown no significant reproductive toxicity.
Metabolism and Excretion
The metabolism of TNBP-D27 involves stepwise debutylation, resulting in various metabolites such as dibutyl hydrogen phosphate. Studies using radiolabeled TBP indicated that approximately 82% of the administered dose is excreted within five days, primarily through urine .
Metabolic Pathway Overview
- Absorption : Poor dermal absorption; rapid elimination when administered intravenously.
- Excretion : Major route via kidneys; minimal bioaccumulation observed in bladder or kidney tissues .
Environmental Impact
TNBP-D27's environmental behavior has been studied extensively due to its presence in wastewater and potential for bioaccumulation. Key findings include:
- Bioaccumulation Potential : Studies indicate low bioaccumulation potential in aquatic organisms, with a predicted no-effect concentration (PNEC) of 0.037 mg/L for aquatic environments .
- Detection in Atmospheric Particulate Matter : Research conducted in Brazil identified TNBP-D27 in PM10 samples, highlighting its prevalence in urban environments .
Case Study 1: Neurotoxicity Assessment
A study evaluated the neurotoxic effects of TBP across several species, including rats and hens. The results indicated either negligible or transient neurotoxic signs at exposure levels significantly above typical environmental concentrations .
Case Study 2: Wastewater Treatment Impact
In an investigation of organophosphate esters in landfill soil, TNBP-D27 was detected alongside other pollutants. The study emphasized the need for improved wastewater treatment technologies to mitigate the impact of such contaminants on soil and water ecosystems .
Data Tables
The following table summarizes key toxicological data related to TNBP-D27:
Q & A
Basic Research Questions
Q. How is Tri-N-butyl-D27 phosphate used as an internal standard in environmental analysis?
this compound is employed as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying organophosphate esters (OPEs) in environmental matrices. Researchers spike samples with this compound to correct for matrix effects and instrument variability. For example, in method HJ 1189-2021, it aids in accurate quantification of non-deuterated analogs by matching extraction efficiencies and retention times. Methodological validation includes assessing recovery rates (80–120%) and signal-to-noise ratios to ensure precision .
Q. Where can spectral data (NMR, MS) for this compound be sourced?
Spectral data are available in PubChem (CAS 61196-26-7) and the NIST Chemistry WebBook, which provide mass spectrometry (MS) and nuclear magnetic resonance (NMR) profiles. Deuterated compounds exhibit distinct isotopic patterns (e.g., +27 Da in MS), critical for identification. Researchers should cross-reference with databases like EPA CompTox for additional validation .
Q. What precautions are necessary when handling this compound in laboratory settings?
Follow safety data sheets (SDS) for organophosphates: use nitrile gloves, fume hoods, and eye protection. Deuterated compounds require segregated waste disposal due to isotopic labeling. Storage recommendations include inert atmospheres (argon) and low temperatures (-20°C) to minimize hydrolysis. Acute toxicity studies for tributyl phosphate analogs suggest avoiding inhalation and skin contact .
Advanced Research Questions
Q. How does deuteration influence the hydrolysis kinetics of Tri-N-butyl phosphate?
Deuterium substitution alters reaction kinetics via the kinetic isotope effect (KIE). For non-deuterated tributyl phosphate (TBP), hydrolysis in acidic conditions follows first-order kinetics with rate constants ranging from to s at 25°C . Comparative studies with this compound could reveal KIE values >1, indicating slower bond cleavage due to D–O vs. H–O bonding. Experimental designs should control pH (e.g., nitric acid for acid-catalyzed hydrolysis) and use LC-MS/MS to monitor dibutyl/monobutyl phosphate degradation products .
Q. What advanced techniques improve quantification of this compound degradation products in complex matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is optimal. Deuterated internal standards mitigate matrix effects (e.g., ion suppression in environmental water samples). For example, method detection limits (MDLs) of 0.1 ng/L are achievable using C18 columns and methanol/water gradients. Degradation products (e.g., dibutyl phosphate) require separate calibration curves and collision-induced dissociation (CID) optimization .
Q. Can isotopic labeling (D27) enhance tracing of environmental fate and metabolite pathways?
Yes. The +27 Da mass shift in this compound allows unambiguous tracking via high-resolution mass spectrometry (HRMS). In sediment-water systems, deuterated compounds enable differentiation of biotic vs. abiotic degradation pathways. For instance, -labeled OPEs have shown half-lives of 15–30 days in aerobic soils, suggesting similar applications for D27 analogs. Coupled with stable isotope probing (SIP), this approach can identify microbial metabolites and transformation products .
Q. Methodological Considerations
- Experimental Design for Hydrolysis Studies : Use buffered solutions (pH 1–13) and temperatures (20–80°C) to assess Arrhenius parameters. Monitor degradation via ion chromatography (IC) for phosphate ions or GC-MS for butanol byproducts .
- Data Contradictions : Discrepancies in hydrolysis rates may arise from matrix interferences (e.g., organic matter in environmental samples). Normalize results using deuterated internal standards and perform spike-and-recovery tests .
Properties
IUPAC Name |
tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCOOQWBFONSKY-DGRGSPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016869 | |
Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61196-26-7 | |
Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61196-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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